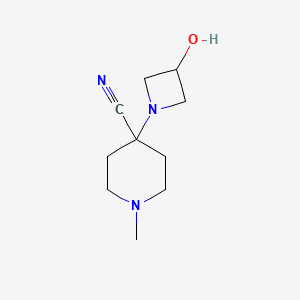
4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile is a chemical compound with a unique structure that includes both azetidine and piperidine rings
Métodos De Preparación
The synthesis of 4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile typically involves multiple steps. One common synthetic route includes the reaction of a piperidine derivative with an azetidine derivative under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Análisis De Reacciones Químicas
4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide, leading to the formation of azides or nitriles.
Aplicaciones Científicas De Investigación
4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile can be compared with similar compounds such as:
4-(3-Hydroxyazetidin-1-yl)benzoic acid: This compound also contains an azetidine ring but differs in its overall structure and properties.
2-[(2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile: Known for its use as an autotaxin inhibitor, this compound has a more complex structure and different applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-(3-hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C10H17N3O/c1-12-4-2-10(8-11,3-5-12)13-6-9(14)7-13/h9,14H,2-7H2,1H3 |
Clave InChI |
SUKNUSGWWZLLFS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C#N)N2CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14867554.png)
![(2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B14867557.png)







